molecular formula C7H14ClF2NO B2942185 [4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride CAS No. 2580222-20-2

[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride

Cat. No.: B2942185
CAS No.: 2580222-20-2
M. Wt: 201.64
InChI Key: ADMZLAUCVRTXIN-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride is a chemical compound with the molecular formula C7H13F2NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .

Scientific Research Applications

[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride typically involves the reaction of piperidine with difluoromethylating agents. One common method is the reaction of piperidine with difluoromethyl bromide in the presence of a base such as sodium hydride. The resulting difluoromethylated piperidine is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain [4-(Difluoromethyl)piperidin-4-yl]methanol. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-(difluoromethyl)piperidin-4-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c8-6(9)7(5-11)1-3-10-4-2-7;/h6,10-11H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMZLAUCVRTXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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